Product packaging for Tos-Gly-DL-Pro-DL-Arg-pNA.HCl(Cat. No.:)

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

カタログ番号: B12297922
分子量: 639.1 g/mol
InChIキー: VJZRBVVLWLEXBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chemical Nomenclature and Structural Definition of Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

The compound's name, this compound, systematically describes its molecular architecture. It is a synthetic tetrapeptide, meaning it is composed of four amino acid residues linked together. Let's break down the nomenclature:

Tos: Represents the N-terminal blocking group, p-toluenesulfonyl (or tosyl). This group is attached to the amino group of the first amino acid, glycine, to prevent unwanted side reactions and enhance the substrate's stability.

Gly: Stands for glycine, the simplest amino acid.

DL-Pro: Indicates the presence of proline, an amino acid with a distinctive cyclic structure. The "DL" prefix signifies that the compound is a mixture of both the D and L stereoisomers of proline.

DL-Arg: Represents arginine, a positively charged amino acid. Similar to proline, the "DL" indicates a racemic mixture of its stereoisomers.

pNA: This is the chromogenic reporter group, p-nitroaniline, which is attached to the C-terminal end of the arginine residue via an amide bond.

HCl: Denotes that the compound is in the form of a hydrochloride salt, which often improves its solubility and stability.

The core of the molecule is the peptide sequence Gly-Pro-Arg. This specific sequence mimics the natural cleavage site for certain proteases. The tosyl group at one end and the p-nitroaniline at the other are crucial modifications that make it a functional tool for enzymatic assays.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₃₄N₈O₇S·HCl
Molecular Weight 639.12 g/mol (with HCl)

Data sourced from Cryopep cryopep.com

Significance as a Chromogenic Peptide Substrate in Protease Research

This compound is primarily recognized as a chromogenic substrate for serine proteases, with a particular specificity for thrombin. biorbyt.com Proteases are enzymes that catalyze the breakdown of proteins, a process known as proteolysis. In a laboratory setting, researchers often need to measure the activity of these enzymes. This is where chromogenic substrates become invaluable.

The mechanism of action is straightforward yet elegant. In the presence of the target protease, such as thrombin, the enzyme recognizes the specific amino acid sequence (Gly-Pro-Arg) of the substrate. It then cleaves the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) group. This cleavage releases the pNA molecule, which is a chromophore. While the intact substrate is colorless, the free pNA has a distinct yellow color that can be measured spectrophotometrically at a wavelength of 405 nm. haemochrom.de The rate of color development is directly proportional to the activity of the protease in the sample. dcfinechemicals.com

This ability to generate a quantifiable color change allows researchers to perform kinetic assays to determine enzyme activity (ΔA/min). Such assays are fundamental in various research areas, including the study of blood coagulation, fibrinolysis (the breakdown of blood clots), and the screening of potential protease inhibitors. openbiochemistryjournal.com

Historical Context and Evolution of Synthetic Protease Substrates

The development of synthetic protease substrates marked a significant advancement in biochemistry and clinical diagnostics. Before their introduction, enzyme activity was often measured using natural substrates like proteins, which could be cumbersome and less specific.

The concept of using synthetic substrates to measure enzyme activity began to gain traction around the 1970s. haemochrom.de Researchers started to construct synthetic peptides that mimicked the relevant parts of the amino acid sequences of natural target proteins. haemochrom.de This approach allowed for the creation of substrates with improved selectivity for specific enzymes. haemochrom.de

Early work focused on creating substrates for proteases involved in well-defined biological pathways, such as the coagulation cascade. The introduction of chromogenic groups like p-nitroaniline was a pivotal innovation. haemochrom.de This allowed for simple and continuous monitoring of enzyme activity using standard laboratory equipment.

Over time, a wide variety of synthetic substrates have been developed, each with different peptide sequences and reporter groups to target a broad range of proteases. sigmaaldrich.com Besides p-nitroanilide (pNA), other reporter groups like 7-amido-4-methylcoumarin (AMC) are used to create fluorogenic substrates, which offer even higher sensitivity in some applications. The development of these tools has been instrumental in advancing our understanding of protease function in both health and disease and has facilitated the development of diagnostic assays and therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35ClN8O7S B12297922 Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

特性

分子式

C26H35ClN8O7S

分子量

639.1 g/mol

IUPAC名

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H

InChIキー

VJZRBVVLWLEXBB-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

製品の起源

United States

Chemical Synthesis and Analytical Characterization of Tos Gly Dl Pro Dl Arg Pna.hcl

Methodologies for the Chemical Synthesis of Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

The creation of this compound is a multi-step process requiring precise control over chemical reactions to build the peptide chain and introduce the chromogenic reporter group.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) is a common and effective method for producing short peptides like this compound, especially when larger quantities are needed. nih.govnih.gov This approach involves the sequential addition of amino acids to a growing peptide chain in a homogenous reaction mixture. acs.org

The synthesis typically begins with the C-terminal amino acid, in this case, Arginine, which is coupled to the p-nitroaniline (pNA) chromophore. This initial step can be challenging due to the low nucleophilicity of pNA. researchgate.netresearchgate.net To overcome this, coupling reagents such as carbodiimides (e.g., EDC·HCl) in the presence of activators like N-hydroxysuccinimide (NHS) are often employed to facilitate the amide bond formation.

Following the attachment of pNA to Arginine, the subsequent amino acids, Proline and Glycine, are added in a stepwise manner. Each coupling step is followed by a deprotection step to remove the temporary protecting group from the N-terminus of the newly added amino acid, allowing for the next coupling reaction. A common strategy involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which can be removed under mild basic conditions. The N-terminus of the final peptide is protected by a tosyl (Tos) group, which confers resistance to degradation by aminopeptidases. vulcanchem.com

Key steps in the solution-phase synthesis include:

Protection: The reactive side chains of the amino acids and the N-terminal amino group are protected to prevent unwanted side reactions. mdpi.com

Coupling: The carboxyl group of the incoming amino acid is activated to facilitate the formation of the peptide bond.

Deprotection: The N-terminal protecting group is removed to allow for the next coupling cycle.

Purification: After each step, the intermediate product is often purified to remove excess reagents and byproducts.

While solid-phase peptide synthesis (SPPS) is an alternative, solution-phase methods are often preferred for gram-scale production of shorter peptides due to the use of nearly stoichiometric amounts of reagents, which can be more cost-effective. nih.gov

Considerations for Incorporating DL-Amino Acid Residues

The inclusion of racemic (DL) amino acid residues, specifically DL-Proline and DL-Arginine, in the peptide sequence introduces specific challenges and considerations during synthesis and purification. The use of racemic mixtures means that at each of these positions, both the D- and L-isomers are incorporated, resulting in a mixture of diastereomers.

The primary challenge lies in the potential for racemization of the chiral centers during the coupling steps, an issue that must be carefully managed to ensure the desired product distribution. mdpi.com The choice of coupling reagents and reaction conditions can significantly influence the degree of racemization. Reagents like "oxyma pure" in combination with a carbodiimide (B86325) are known to minimize this side reaction. acs.org

The presence of diastereomers complicates the purification process. While the chemical properties of diastereomers are similar, they are not identical, which allows for their separation using chromatographic techniques. nih.gov However, achieving complete separation of all possible diastereomeric products can be challenging and may require extensive optimization of the purification method. biosynth.com

Analytical Validation of the Synthesized Compound

Following synthesis, rigorous analytical validation is essential to confirm the identity, purity, and composition of this compound.

Spectroscopic Confirmation of Molecular Structure (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Mass Spectrometry (MS) is a fundamental technique used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for peptide analysis. The obtained mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (696.2 g/mol ). vulcanchem.com Tandem mass spectrometry (MS/MS) can be employed to further confirm the amino acid sequence by analyzing the fragmentation pattern of the parent ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the chemical structure and the connectivity of atoms within the molecule. nih.govd-nb.info The NMR spectra will exhibit characteristic signals for the protons and carbons of the tosyl group, the individual amino acid residues (Glycine, Proline, Arginine), and the p-nitroaniline moiety. The presence of DL-amino acids will result in more complex spectra due to the presence of multiple diastereomers, which may lead to signal broadening or the appearance of multiple sets of peaks for the adjacent residues. nih.gov

A representative table of expected NMR shifts is provided below:

Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Tosyl (Aromatic H)7.3 - 7.8125 - 145
Tosyl (Methyl H)~2.4~21
p-Nitroaniline (Aromatic H)7.5 - 8.3119 - 150
Arginine (α-H)4.1 - 4.552 - 55
Proline (α-H)4.2 - 4.659 - 62
Glycine (α-H)3.8 - 4.141 - 44

Note: The exact chemical shifts can vary depending on the solvent and the specific diastereomer.

Chromatographic Assessment of Compound Composition and Isomeric Purity (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized peptide and for separating the different diastereomers. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules. nih.gov

A typical RP-HPLC analysis of this compound would involve a C8 or C18 column and a gradient elution system, commonly using a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA). researchgate.netosti.gov The presence of DL-amino acids will result in multiple peaks in the chromatogram, each corresponding to a different diastereomer. The resolution and separation of these peaks can be influenced by factors such as the column chemistry, the gradient profile, and the temperature. nih.gov

The purity of the final product is determined by integrating the area of the main peak(s) corresponding to the desired product and comparing it to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for biochemical applications. cryopep.com

A summary of typical HPLC conditions is presented in the table below:

Parameter Condition
Column C8 or C18 reversed-phase
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Linear gradient of Mobile Phase B
Detection UV at 210 nm or 405 nm
Flow Rate 0.5 - 2.0 mL/min

By employing these synthesis and analytical techniques, a well-characterized and highly pure sample of this compound can be produced for reliable use in research and diagnostic applications.

Mechanism of Enzymatic Hydrolysis by Tos Gly Dl Pro Dl Arg Pna.hcl

Fundamental Principles of Peptide Bond Cleavage by Proteases

Proteases are a class of enzymes that catalyze the hydrolysis of peptide bonds, the linkages that join amino acids together in proteins and peptides. gonzaga.eduwikipedia.org There are several mechanistic classes of proteases, including serine, cysteine, aspartic, and metalloproteases, each employing a different strategy to break these stable bonds. gonzaga.edunih.gov

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is primarily a substrate for serine proteases. These enzymes are characterized by the presence of a highly reactive serine residue in their active site. wikipedia.org The cleavage of a peptide bond by a serine protease is a two-step process involving a "catalytic triad" of amino acids, typically consisting of serine, histidine, and aspartate. purdue.eduresearchgate.net

The fundamental mechanism proceeds as follows:

Nucleophilic Attack: The hydroxyl (-OH) group of the active site serine acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. wikipedia.org The histidine residue in the catalytic triad (B1167595) facilitates this by accepting the proton from the serine's hydroxyl group, increasing its nucleophilicity. researchgate.net

Formation of a Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. nih.govresearchgate.net

Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, breaking the peptide bond. The N-terminal portion of the substrate is released, while the C-terminal portion, which includes the p-nitroaniline in the case of this synthetic substrate, remains covalently attached to the serine residue, forming an acyl-enzyme intermediate. researchgate.net

Deacylation: A water molecule then enters the active site and, assisted by the histidine residue (acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. gonzaga.edu

Release of the Second Product and Enzyme Regeneration: This second intermediate collapses, releasing the C-terminal portion of the substrate (in this case, p-nitroaniline) and regenerating the active enzyme, ready for another catalytic cycle. gonzaga.eduresearchgate.net

The specificity of a protease for a particular substrate is determined by the "pockets" in its active site, which accommodate the side chains of the amino acids in the substrate. purdue.edu For trypsin-like serine proteases, which cleave this compound, the S1 pocket is typically deep and contains a negatively charged residue (like aspartic acid) that favorably interacts with the positively charged arginine (Arg) at the P1 position of the substrate. wikipedia.orgpurdue.edu

Enzymatic Release of p-Nitroaniline and its Chromogenic Detection

The cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) group in this compound is the key event in its use as a chromogenic substrate. While the intact substrate is essentially colorless, the released p-nitroaniline molecule is yellow and exhibits a strong absorbance of light at a specific wavelength. peptide.co.jptandfonline.com

The enzymatic reaction can be summarized as:

Tos-Gly-DL-Pro-DL-Arg-pNA + H₂O ---(Protease)--> Tos-Gly-DL-Pro-DL-Arg-OH + p-Nitroaniline

The rate of the appearance of the yellow color is directly proportional to the activity of the protease in the sample. tandfonline.comontosight.ai This change in absorbance is monitored over time using a spectrophotometer, typically at a wavelength of 405 nm. assaypro.compeptide.co.jp The choice of 405 nm is a balance between maximizing the signal from the p-nitroaniline product and minimizing the absorbance from the unhydrolyzed substrate. tandfonline.com

The progress of the enzymatic reaction can be followed by measuring the increase in absorbance at this wavelength. peptide.co.jp This allows for the calculation of the initial reaction velocity, which is a measure of the enzyme's activity.

Table 1: Spectrophotometric Properties of p-Nitroaniline

PropertyValueReference
Maximum Absorbance (λmax)~405 nm peptide.co.jp
Molar Extinction Coefficient (ε) at 410 nm8,800 M⁻¹cm⁻¹ scispace.com
Color of Released ProductYellow peptide.co.jp

Role of the p-Nitroaniline Moiety as a Reporting Group in Amidolytic Assays

The p-nitroaniline (pNA) moiety is the "reporter group" in this and other similar chromogenic substrates. scbt.com Its function is to provide a simple and quantifiable signal that indicates the progression of the enzymatic reaction. assaypro.com Assays that utilize such substrates are often referred to as amidolytic assays, as they measure the hydrolysis of an amide bond. nih.gov

The key features of p-nitroaniline that make it an excellent reporting group include:

Chromogenic Shift upon Cleavage: The significant change in the electronic structure of pNA when it is cleaved from the peptide results in a dramatic shift in its light absorption properties. scbt.com The amide linkage in the intact substrate prevents the delocalization of electrons that is responsible for the color of free p-nitroaniline.

High Molar Extinction Coefficient: The released p-nitroaniline has a high molar extinction coefficient, which means it absorbs light strongly. scispace.com This contributes to the high sensitivity of the assay, allowing for the detection of low levels of enzyme activity. assaypro.com

Direct and Continuous Monitoring: The production of the colored product can be monitored in real-time, allowing for kinetic studies of the enzyme. nih.gov This provides more information than endpoint assays, which only measure the total amount of product formed after a fixed time.

The use of p-nitroanilide-derivatized substrates is a well-established method for evaluating protease activity in various contexts, from purified enzyme systems to complex biological samples like blood plasma. nih.govnih.govsigmaaldrich.com

Table 2: Kinetic Parameters for the Hydrolysis of Tos-Gly-DL-Pro-DL-Arg-pNA by Thrombin

Enzyme SourceKₘ (μM)kₖₐₜ (s⁻¹)Reference
Human α-thrombin4.18 ± 0.22127 ± 8 nih.gov
Bovine α-thrombin3.61 ± 0.15100 ± 1 nih.gov
Human γ-thrombin14.3 ± 2.4160 ± 9 nih.gov
Bovine β-thrombin14.4 ± 2.2124 ± 6 nih.gov
A. ochraceus proteinase23401.66 mM/min (Vₘₐₓ) mdpi.com

Kₘ (Michaelis constant) is a measure of the substrate concentration at which the reaction rate is half of its maximum. kₖₐₜ (catalytic constant) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

Enzymatic Specificity and Substrate Utilization Profile

Specificity for Serine Proteases

Serine proteases are a large family of enzymes characterized by a serine residue in their active site that acts as a nucleophile during catalysis. They play crucial roles in various physiological processes, including blood coagulation, fibrinolysis, and digestion. The interaction of these enzymes with peptide substrates is highly specific, governed by the amino acid residues at and around the cleavage site. For trypsin-like serine proteases, there is a strong preference for a positively charged amino acid, such as arginine or lysine, in the P1 position (the residue immediately preceding the scissile bond).

Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. It exhibits a high degree of specificity, preferentially cleaving after arginine residues. The L-isomer of the related substrate, Tos-Gly-Pro-Arg-pNA (Chromozym TH), is a well-established and sensitive substrate for thrombin. Research has shown that the optimal cleavage site for thrombin includes a proline residue at the P2 position, which induces a specific bend in the peptide backbone that fits well into the active site cleft of the enzyme.

Plasmin is the primary enzyme of the fibrinolytic system, responsible for the breakdown of fibrin clots. Similar to thrombin, plasmin is a serine protease that preferentially cleaves peptide bonds C-terminal to arginine and lysine residues. The L-isomer, Tos-Gly-Pro-Arg-pNA, is also hydrolyzed by plasmin, although generally with lower efficiency compared to thrombin. The introduction of DL-stereochemistry in the proline and arginine residues is anticipated to decrease its suitability as a plasmin substrate for the same reasons of stereochemical incompatibility that affect its interaction with thrombin.

Factor Xa is another critical serine protease in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. It is responsible for the activation of prothrombin to thrombin. Factor Xa also recognizes and cleaves after arginine residues. While Tos-Gly-Pro-Arg-pNA can be cleaved by Factor Xa, it is not considered a highly specific or efficient substrate. The presence of D-amino acids in Tos-Gly-DL-Pro-DL-Arg-pNA.HCl would further diminish its utility as a substrate for Factor Xa. Activated Protein C (APC), an anticoagulant serine protease, also exhibits specificity for arginine residues, and its activity on this DL-substrate is expected to be minimal.

Trypsin, a digestive serine protease, exhibits broader specificity than the coagulation proteases but still strongly prefers to cleave after lysine and arginine residues. Studies comparing the hydrolysis of Nα-benzoyl-L-arginine-p-nitroanilide (L-BAPA) and its racemic counterpart (DL-BAPA) by trypsin have shown that the rate of hydrolysis of the DL-form is significantly lower. This provides direct evidence for the reduced susceptibility of substrates containing D-arginine to trypsin-catalyzed cleavage.

Plasma kallikrein, another serine protease involved in the contact activation system of coagulation and inflammation, also recognizes and cleaves substrates after arginine residues. The specificity of kallikrein is influenced by residues at the P2 and P3 positions, with a preference for proline at P2. However, as with other serine proteases, the presence of D-amino acids in the substrate is expected to be detrimental to efficient hydrolysis.

Table 1: Predicted Relative Activity of Serine Proteases on this compound

Enzyme Predicted Relative Activity Rationale
Thrombin Very Low High specificity for L-Pro and L-Arg; D-isomers cause steric hindrance.
Plasmin Very Low Preference for L-Arg; D-isomers are poor substrates.
Factor Xa Very Low Lower intrinsic activity on L-L form, further reduced by D-isomers.
Trypsin Low Broader specificity but still strongly prefers L-Arg; D-isomer significantly reduces hydrolysis rate.

This table is based on established principles of serine protease stereospecificity, as direct kinetic data for this specific compound is limited in publicly available research.

Microbial proteases represent a diverse group of enzymes with a wide range of specificities. While many microbial serine proteases, such as subtilisin, have trypsin-like activity and cleave after basic residues, their active sites can exhibit greater plasticity compared to their mammalian counterparts. Some microbial proteases have been shown to have activity on peptides containing D-amino acids, although generally the efficiency is much lower than for the corresponding L-peptides. The broad specificity of some alkaline microbial proteases suggests that this compound might be hydrolyzed to some extent, but it is unlikely to be an optimal substrate. The rate of hydrolysis would be highly dependent on the specific microbial enzyme .

Impact of DL-Stereochemistry on Enzyme-Substrate Recognition

The incorporation of a racemic mixture of D- and L-amino acids at the proline and arginine positions has a profound impact on the interaction of this compound with serine proteases. The active sites of these enzymes are chiral and have evolved to specifically recognize and bind L-amino acids.

The introduction of a D-amino acid at the P1 position (D-Arginine) disrupts the precise positioning of the substrate's side chain in the S1 specificity pocket of the enzyme. For trypsin-like proteases, this pocket is typically a deep cleft with a negatively charged residue at the bottom (e.g., aspartate) that forms a salt bridge with the positively charged side chain of L-arginine or L-lysine. The D-configuration alters the spatial orientation of the side chain, preventing this critical interaction and leading to a significant decrease in binding affinity (increase in Km) and/or catalytic efficiency (decrease in kcat).

Similarly, a D-proline at the P2 position will alter the conformation of the peptide backbone. The rigid pyrrolidine (B122466) ring of proline imposes specific conformational constraints on the peptide chain, and the L-Pro-L-Arg sequence in the all-L substrate adopts a conformation that is complementary to the enzyme's active site. The presence of D-proline would introduce a different bend in the peptide, leading to a poor fit within the active site and further reducing the likelihood of efficient catalysis.

Assessment of Cross-Reactivity with Non-Target Proteases

The cross-reactivity of a synthetic substrate with proteases other than its intended target is a critical factor in its application for specific enzyme assays. The unique stereochemistry of this compound makes it a valuable tool for assessing the stereospecificity of a wide range of proteases.

Due to the presence of D-amino acids, this substrate is expected to exhibit very low to no cross-reactivity with the vast majority of proteases that demonstrate a strong preference for L-amino acid substrates. This includes many common serine proteases (e.g., chymotrypsin, elastase), cysteine proteases (e.g., papain, caspases), and metalloproteases. The structural constraints imposed by the D-isomers prevent effective binding to the active sites of these enzymes.

However, the potential for cross-reactivity with proteases that are known to cleave substrates containing D-amino acids should be considered. While less common, some bacterial and fungal proteases have been identified that can accommodate or even preferentially cleave peptide bonds involving D-amino acids. Therefore, when using this compound, it is essential to consider the possibility of hydrolysis by such non-target proteases, especially in complex biological samples that may contain a mixture of enzymes from different sources.

The following table summarizes the expected cross-reactivity profile of this compound with a selection of proteases, based on their known stereospecificities.

Table 2: Predicted Cross-Reactivity of this compound with Various Proteases
ProteaseClassExpected ReactivityRationale
ThrombinSerine ProteaseVery Low / NoneHigh stereospecificity for L-Pro and L-Arg at P2 and P1 positions. nih.gov
TrypsinSerine ProteaseVery Low / NoneStrong preference for L-Arg or L-Lys at the P1 position. nih.gov
ChymotrypsinSerine ProteaseNoneSpecific for large hydrophobic L-amino acids at the P1 position.
PapainCysteine ProteaseVery Low / NoneBroad specificity but generally prefers L-amino acids.
Certain Bacterial ProteasesVariousPossibleSome bacterial enzymes are known to process D-amino acid-containing peptides.

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundNα-Tosyl-glycyl-DL-prolyl-DL-arginine-p-nitroanilide hydrochloride
Tos-Gly-L-Pro-L-Arg-pNANα-Tosyl-glycyl-L-prolyl-L-arginine-p-nitroanilide
pNAp-nitroanilide

Enzyme Kinetic Analysis Using Tos Gly Dl Pro Dl Arg Pna.hcl

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, kcat)

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The hydrolysis of Tos-Gly-Pro-Arg-pNA by various forms of thrombin has been characterized, yielding specific kinetic parameters. For instance, studies with human and bovine α-thrombins have established their Michaelis-Menten kinetics with this substrate under defined conditions. nih.govnih.gov The specificity and efficiency of an enzyme for a particular substrate are often evaluated by the specificity constant, kcat/Km.

Below is a table summarizing the kinetic parameters for the hydrolysis of Tos-Gly-Pro-Arg-pNA by different thrombin forms at 25°C, pH 7.8, and an ionic strength of 0.11 M. nih.gov

EnzymeKm (μM)kcat (s-1)
Human α-thrombin4.18 ± 0.22127 ± 8
Bovine α-thrombin3.61 ± 0.15100 ± 1
Human γ-thrombin14.3 ± 2.4160 ± 9
Bovine β-thrombin14.4 ± 2.2124 ± 6

It is noteworthy that the non-clotting forms of thrombin (γ and β) exhibit higher Km values, indicating a lower affinity for the substrate compared to the α-forms. nih.gov

Analysis of Initial Reaction Rates and Progress Curves for Hydrolysis

The analysis of enzyme kinetics typically begins with the measurement of initial reaction rates. This is achieved by monitoring the change in product concentration over a short period at the beginning of the reaction, where the substrate concentration is still close to its initial value and the product concentration is low. For the hydrolysis of Tos-Gly-DL-Pro-DL-Arg-pNA.HCl, the initial rate is determined by measuring the initial linear increase in absorbance at 405 nm due to the release of p-nitroaniline. scispace.com

A progress curve is a plot of product concentration versus time. Initially, the curve is linear, and its slope represents the initial reaction rate. As the substrate is consumed and the product accumulates, the rate of the reaction slows down, and the progress curve plateaus. The shape of the progress curve can provide valuable information about the reaction mechanism, including potential substrate or product inhibition.

Influence of Environmental Factors on Kinetic Parameters (e.g., pH, Ionic Strength, Temperature)

The kinetic parameters of an enzymatic reaction are highly sensitive to environmental factors such as pH, ionic strength, and temperature.

pH: Enzyme activity is typically observed over a specific pH range, with an optimal pH at which the enzyme exhibits maximum activity. For the hydrolysis of Tos-Gly-Pro-Arg-pNA by thrombin, the optimal pH has been reported to be around 8.3-9.5, depending on the presence of salts like NaCl. scispace.com Changes in pH can affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself, thereby influencing substrate binding and catalysis. At pH values close to 8.0, the endogenous thrombin potential and peak thrombin concentration have been observed to decrease considerably. nih.govnih.gov

Ionic Strength: The ionic strength of the reaction medium can also impact enzyme kinetics. The addition of NaCl has been shown to promote an increase in the amidase activity of thrombin on Tos-Gly-Pro-Arg-pNA. scispace.com This effect is likely due to the influence of ions on the protein's conformation and the interactions between the enzyme and the substrate.

Temperature: Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. Generally, an increase in temperature leads to an increase in the reaction rate up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. For the hydrolysis of Tos-Gly-Pro-Arg-pNA by thrombin, the optimal temperature has been reported to be 45°C. scispace.com A study on the temperature-dependence of the association rate between thrombin and fibrinogen over a range of 10°C to 37°C provided insights into the activation enthalpy and entropy of the reaction. researchgate.net

The table below summarizes the influence of these environmental factors on the hydrolysis of Tos-Gly-Pro-Arg-pNA by thrombin.

Environmental FactorObserved Effect on Thrombin ActivityReference
pHOptimal activity around pH 8.3-9.5. Activity decreases at more acidic or alkaline pH. scispace.com
Ionic Strength (NaCl)Increased NaCl concentration enhances enzyme activity. scispace.com
TemperatureOptimal activity at 45°C. Activity decreases at lower and higher temperatures. scispace.com

Investigation of Substrate Inhibition and Activation Phenomena

Deviations from the classical Michaelis-Menten kinetics can sometimes be attributed to substrate inhibition or activation. Substrate inhibition occurs when the substrate binds to the enzyme at a second, non-catalytic site at high concentrations, leading to a decrease in enzyme activity. Conversely, substrate activation involves the binding of the substrate at a regulatory site, which enhances the enzyme's catalytic activity.

As previously mentioned, the hydrolysis of Tos-Gly-Pro-Arg-pNA by native human thrombin does not follow simple Michaelis-Menten kinetics. nih.govnih.gov Kinetic data for this reaction are better fitted to more complex rate equations (rational functions of order 2:2), which suggests a mechanism that is more intricate than the standard model. nih.govnih.gov This non-Michaelian behavior could potentially be explained by phenomena such as substrate inhibition or a multi-step reaction mechanism involving conformational changes in the enzyme. However, specific studies definitively characterizing substrate inhibition or activation for this compound with detailed kinetic models are not extensively documented in the reviewed literature. The observed kinetics point towards a complex interaction between the substrate and the enzyme that warrants further investigation to elucidate the precise mechanism.

Methodological Applications of Tos Gly Dl Pro Dl Arg Pna.hcl in Biochemical Assays

Optimization of Protease Activity Assay Conditions

The precision and reliability of a protease activity assay using Tos-Gly-DL-Pro-DL-Arg-pNA.HCl are contingent upon the meticulous optimization of several key parameters. These include the composition of the reaction buffer, the concentrations of both the enzyme and the substrate, and the methodology for monitoring the reaction progress.

The choice of the reaction buffer is critical as it influences the enzyme's stability and catalytic efficiency by maintaining an optimal pH. Tris-HCl is a commonly employed buffer system for assays involving serine proteases due to its buffering capacity in the physiological pH range where most of these enzymes exhibit maximal activity. mdanderson.organtibodies-online.com The optimal pH for a given protease should be determined experimentally, but a starting point for many serine proteases is within the range of pH 7.5 to 8.5. antibodies-online.comnih.gov

Auxiliary components are often included in the reaction buffer to enhance assay performance. For instance, the addition of salts like sodium chloride (NaCl) can modulate the ionic strength of the buffer, which can in turn affect enzyme conformation and activity. Divalent cations, such as calcium chloride (CaCl2), are essential cofactors for certain proteases, including some coagulation factors, and their presence in the buffer is necessary for optimal activity. nih.govnih.gov The concentration of CaCl2 itself can be a critical parameter to optimize, as both insufficient and excessive amounts can negatively impact enzyme function. nih.gov To prevent the adsorption of the enzyme to reaction vessels, which can lead to a loss of activity and inaccurate measurements, non-ionic polymers like polyethylene (B3416737) glycol (PEG) 6000 are often included in the assay buffer. nih.govstrath.ac.uknih.gov

Below is a table summarizing typical buffer systems and auxiliary components for protease assays using this compound.

ComponentTypical Concentration RangePurposeRelevant Proteases
Tris-HCl20-100 mMpH buffering (typically pH 7.5-8.5)Thrombin, Factor Xa, Plasmin, Urokinase
NaCl50-150 mMAdjusting ionic strengthThrombin, Factor Xa, Plasmin
CaCl22-10 mMEssential cofactorThrombin, Factor Xa
PEG 60000.01-0.1% (w/v)Prevents enzyme adsorptionThrombin

The determination of optimal enzyme and substrate concentrations is fundamental to ensure that the assay is conducted under conditions of initial velocity, where the reaction rate is linearly proportional to the enzyme concentration and dependent on the substrate concentration.

The enzyme concentration should be adjusted to yield a linear rate of pNA release over a defined period. This is typically achieved by performing preliminary experiments with a range of enzyme concentrations while keeping the substrate concentration constant and well above the Michaelis constant (Km).

The substrate concentration should ideally be at or near saturating levels to ensure that the reaction velocity is approaching its maximum (Vmax). A common practice is to use a substrate concentration that is at least 5-10 times the Km value of the enzyme for the substrate. This minimizes the impact of substrate depletion during the assay. The Km value, which represents the substrate concentration at which the reaction rate is half of Vmax, is a characteristic of the enzyme-substrate interaction and can be determined experimentally by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

The following table presents a compilation of reported kinetic parameters for the hydrolysis of Tos-Gly-Pro-Arg-pNA by various serine proteases, which can guide the selection of appropriate substrate concentrations.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Conditions
Human α-Thrombin4.181273.0 x 10⁷pH 7.8, 25°C, I=0.11 M
Bovine α-Thrombin3.611002.8 x 10⁷pH 7.8, 25°C, I=0.11 M
Human γ-Thrombin14.31601.1 x 10⁷pH 7.8, 25°C, I=0.11 M
Bovine β-Thrombin14.41248.6 x 10⁶pH 7.8, 25°C, I=0.11 M
Factor Xa~15 (for a similar substrate)--General estimate
Plasmin---Data not readily available for this specific substrate
Urokinase---Data not readily available for this specific substrate

Note: The Km value for Factor Xa is an approximation based on a structurally similar substrate, Bz-Phe-Val-Arg-pNA.

The enzymatic hydrolysis of this compound releases p-nitroaniline, which has a distinct absorbance maximum at approximately 405 nm. The progress of the reaction can be monitored continuously by measuring the increase in absorbance at this wavelength over time using a spectrophotometer, often a microplate reader for higher throughput.

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot. The molar extinction coefficient of pNA at 405 nm (ε ≈ 10,600 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation in molar units. It is crucial to ensure that the total absorbance change during the measurement period is kept within the linear range of the instrument and that substrate depletion does not exceed 10-15% to maintain initial velocity conditions.

Development and Validation of High-Throughput Screening (HTS) Assays

The chromogenic assay using this compound is well-suited for adaptation to a high-throughput screening (HTS) format for the discovery of protease inhibitors. The development and validation of a robust HTS assay involve several key steps, including miniaturization, automation, and rigorous statistical validation.

The assay is typically miniaturized to 96-, 384-, or even 1536-well microplate formats to increase throughput and reduce reagent consumption. Liquid handling robotics are employed for precise and reproducible dispensing of reagents and compounds.

A critical aspect of HTS assay validation is the assessment of its statistical performance. The Z'-factor is a widely accepted statistical parameter used to quantify the quality and suitability of an HTS assay. ncsu.eduwikipedia.orguzh.chgraphpad.com It reflects the separation between the signals of the positive and negative controls. The formula for calculating the Z'-factor is:

Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]

where σp and σn are the standard deviations of the positive and negative controls, respectively, and μp and μn are the means of the positive and negative controls.

An ideal HTS assay has a Z'-factor between 0.5 and 1.0, indicating a large separation window between the controls and a low data variability, making it suitable for reliably identifying "hits" (potential inhibitors). A Z'-factor between 0 and 0.5 is considered marginal, while a value below 0 indicates that the assay is not suitable for HTS.

The following table provides a hypothetical example of data from an HTS assay validation for a thrombin inhibitor screen using this compound.

ControlNumber of Replicates (n)Mean Signal (Absorbance at 405 nm)Standard Deviation (σ)Z'-FactorAssay Quality
Positive Control (Thrombin + Substrate)320.8500.0450.78Excellent
Negative Control (Thrombin + Substrate + Inhibitor)320.1200.020

Design and Implementation of Appropriate Experimental Controls

The inclusion of appropriate experimental controls is paramount to ensure the validity and interpretability of data generated from biochemical assays using this compound.

Positive Control: A positive control consists of the active enzyme and substrate in the optimized assay buffer, demonstrating that the enzyme is active and the assay system is functioning correctly. In inhibitor screening assays, a known inhibitor of the target protease can be used as a positive control for inhibition.

Negative Control: A negative control typically omits a key component of the reaction, most commonly the enzyme. This control is essential to account for any non-enzymatic hydrolysis of the substrate or background absorbance from the reaction components. In an inhibitor screening context, the negative control for activity would be the reaction with a known potent inhibitor.

Blank Control: A blank control contains all the reaction components except the enzyme and is used to zero the spectrophotometer. This corrects for the background absorbance of the substrate and buffer.

Vehicle Control: In inhibitor studies where compounds are dissolved in a solvent like DMSO, a vehicle control containing the same concentration of the solvent is necessary to assess any effect of the solvent on the enzyme activity.

By incorporating these controls, researchers can confidently attribute any observed changes in substrate hydrolysis to the specific activity of the protease under investigation and accurately identify potential inhibitors.

Structure Activity Relationship Sar Investigations of Peptide Pna Substrates

Influence of the P1 Residue (Arginine) on Protease Specificity

The P1 residue, the amino acid immediately N-terminal to the scissile bond, is the primary determinant of specificity for many serine proteases. In the substrate Tos-Gly-DL-Pro-DL-Arg-pNA, the P1 residue is Arginine. The preference for arginine at this position is a hallmark of the trypsin-like family of serine proteases.

The specificity is dictated by the architecture of the S1 binding pocket on the enzyme. In enzymes like trypsin, thrombin, and acrosin, the S1 pocket is a deep cleft with a negatively charged aspartic acid residue (Asp189 in trypsin) at its base. The long, positively charged guanidinium (B1211019) group of the arginine side chain forms a strong, charge-stabilized hydrogen bond (a salt bridge) with this aspartate residue, anchoring the substrate securely and orienting the adjacent peptide-pNA amide bond for optimal catalytic attack.

Research comparing the hydrolysis rates of substrates with Arginine at P1 versus other amino acids, such as Lysine, consistently demonstrates this specificity. While Lysine also has a positively charged side chain, its shorter length and primary amine result in a less optimal interaction within the S1 pocket compared to the planar, resonance-stabilized guanidinium group of Arginine. For many of these enzymes, Arginine is preferred over Lysine by a significant margin. researchgate.net For instance, both human C1s esterase and human acrosin show a preference for Arginine at P1 that is at least three-fold greater than their preference for Lysine. researchgate.net Enzymes like thrombin also exhibit a strong preference for P1-Arg. mdpi.com

Table 1: Relative Specificity of Trypsin-like Proteases for P1 Arginine vs. P1 Lysine

This table illustrates the general preference of selected proteases for Arginine over Lysine at the P1 position, a key determinant for substrate recognition and cleavage. The values are representative of typical findings in kinetic studies.

EnzymePreferred P1 ResidueTypical Relative kcat/Km (Arg vs. Lys)Key S1 Pocket Feature
TrypsinArginineHigher for ArgAspartic Acid (Asp189)
ThrombinArginineSignificantly higher for ArgAspartic Acid
AcrosinArginine>3-fold preference for ArgAspartic Acid
PlasminLysine/ArginineSimilar or higher for LysAspartic Acid

Role of the P2 Residue (Proline) in Substrate-Enzyme Interaction

The P2 residue, adjacent to the primary specificity determinant (P1), plays a crucial role in substrate-enzyme interaction by influencing the conformation of the peptide backbone. In the discussed substrate, the P2 residue is Proline. Proline is unique among the proteinogenic amino acids due to its cyclic pyrrolidine (B122466) side chain, which is covalently bonded to the backbone α-amino group.

This cyclic structure imposes significant conformational rigidity on the peptide backbone, restricting the possible torsion angles (phi, ψ). This pre-organization of the substrate can be highly advantageous for binding, as it reduces the entropic penalty that must be paid upon binding to the enzyme's active site. researchgate.net By locking the backbone into a specific conformation, the proline residue can optimally position the adjacent P1 (Arginine) and P3 (Glycine) residues for interaction with the enzyme's S1 and S3 subsites, respectively.

Several proteases exhibit a strong preference for Proline at the P2 position. For example, studies with a wide range of peptide p-nitroanilides revealed that Proline at P2 is markedly preferred by the protease acrosin. researchgate.net Thrombin also displays a strong specificity for P2-Proline. nih.gov This preference suggests that the active sites of these enzymes have evolved to recognize the specific turn or bend in the peptide backbone induced by the proline residue. This "induced fit" is critical for establishing the catalytically competent enzyme-substrate complex.

Table 2: Influence of P2 Proline on Enzyme Specificity

This table highlights enzymes that show a marked preference for a Proline residue at the P2 position in their substrates, indicating the importance of backbone conformation for effective binding and catalysis.

EnzymeP2 PreferenceRationale for Preference
AcrosinProlineThe rigid conformation induced by Proline optimally presents the P1-Arg to the S1 pocket.
ThrombinProlineThe S2 subsite accommodates the shape of the proline ring, leading to enhanced binding affinity.
Factor XaGlycine/Small residuesPrefers smaller, more flexible residues over the bulky, rigid Proline.
Dipeptidyl Peptidase IV (DPP-IV)ProlineSpecifically cleaves X-Pro dipeptides from the N-terminus of polypeptides.

Contribution of the P3 Residue (Glycine) and the Tosyl Group to Binding Affinity

P3 Residue (Glycine): The P3 residue, Glycine in this substrate, interacts with the S3 subsite of the protease. Glycine is the smallest amino acid, lacking a side chain. Its primary contribution to substrate binding is conformational flexibility. This flexibility can be critical in allowing the peptide backbone to adopt the precise geometry required for optimal binding within the enzyme's active site, a classic example of the "induced fit" model. By minimizing steric hindrance, Glycine enables the P1 and P2 residues, as well as the N-terminal tosyl group, to achieve their most favorable interactions with their respective binding pockets. For some enzymes, occupancy of the S3 site by any residue can increase the catalytic efficiency (Vmax/Km) by over 10-fold, highlighting the importance of this extended interaction. researchgate.net

The Tosyl (Tosyl) Group: The N-terminal p-toluenesulfonyl (tosyl) group is often perceived as a simple protecting group to prevent unwanted N-terminal degradation. However, in the context of SAR, it acts as a crucial pharmacophore that significantly enhances binding affinity. The tosyl group is a relatively large, hydrophobic, and aromatic moiety. It interacts with the S3 and/or S4 subsites of the enzyme, which are often less specific than the S1 pocket and frequently possess a hydrophobic character.

Stereochemical Effects of the DL-Configuration on SAR

Enzyme active sites are inherently chiral environments, built from L-amino acids. This chirality dictates a high degree of stereospecificity, meaning enzymes can distinguish between stereoisomers of a substrate. The substrate "Tos-Gly-DL-Pro-DL-Arg-pNA" contains racemic mixtures at both the Proline (P2) and Arginine (P1) positions. This has profound implications for its interaction with a stereospecific protease.

A typical protease is optimized to bind and cleave substrates containing L-amino acids. When presented with a mixture of stereoisomers, the enzyme will selectively bind the one that fits its active site. The use of a DL-amino acid introduces a diastereomeric relationship between the possible enzyme-substrate complexes.

For this specific substrate, four stereoisomers are present in solution:

L-Pro, L-Arg: This is the diastereomer that a typical protease would recognize and cleave most efficiently, as its geometry is complementary to the chiral S1 and S2 binding pockets.

D-Pro, D-Arg: This diastereomer would likely have very low affinity and be a very poor substrate, as both key residues are in the "wrong" configuration, leading to severe steric clashes and improper positioning of the scissile bond.

L-Pro, D-Arg: The D-Arg at the critical P1 position would likely prevent efficient binding in the S1 pocket, making this isomer a poor substrate and a potential competitive inhibitor.

D-Pro, L-Arg: While the P1-Arg is in the correct configuration, the D-Pro at P2 would distort the peptide backbone, likely misaligning the P1 residue and reducing the binding affinity and cleavage rate significantly. youtube.com

Table 3: Expected Relative Reactivity of Stereoisomers with a Standard L-Specific Protease

This table outlines the theoretical interaction and expected catalytic efficiency for the four possible stereoisomers of a DL-Pro, DL-Arg substrate when presented to a protease optimized for L-amino acids.

P2 IsomerP1 IsomerExpected Binding AffinityExpected Relative Rate of HydrolysisLikely Role
L-ProlineL-ArginineHigh100% (Reference)Preferred Substrate
L-ProlineD-ArginineVery Low<1%Poor Substrate / Competitive Inhibitor
D-ProlineL-ArginineLow~1-5%Poor Substrate
D-ProlineD-ArginineExtremely Low<0.1%Non-binder / Inactive

Modifications of the p-Nitroaniline Moiety and its Impact on Chromogenic Response

The p-nitroaniline (pNA) group is a widely used chromophore in enzyme assays. oup.com In its amide-linked form within the intact substrate, its absorption maximum is in the UV range. Upon enzymatic cleavage of the amide bond, free pNA is released. In solution (typically at neutral or slightly alkaline pH), pNA is yellow and exhibits a strong absorbance maximum around 405-410 nm. sigmaaldrich.com The rate of color formation is directly proportional to the rate of enzyme activity.

The chromogenic properties of pNA can be modulated by making chemical modifications to its aromatic ring. The electronic properties of substituents on the ring can alter the energy of the π-π* electronic transition responsible for its color, leading to shifts in the maximum absorbance wavelength (λmax) and changes in the molar extinction coefficient (ε).

Theoretical and experimental studies on pNA derivatives have established clear SAR principles: researchgate.netnih.gov

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups donate electron density to the aromatic ring. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap. The result is a bathochromic shift (redshift) of the λmax to longer wavelengths and often an increase in the intensity of the color.

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), carboxyl (-COOH), or additional nitro (-NO₂) groups withdraw electron density from the ring. This lowers the energy of both the HOMO and LUMO, but often stabilizes the HOMO more, increasing the HOMO-LUMO energy gap. The result is a hypsochromic shift (blueshift) of the λmax to shorter wavelengths.

These modifications allow for the rational design of chromogenic substrates tailored for specific applications. For example, a substrate with a red-shifted chromophore might be desirable to avoid interference from other components in a biological sample that absorb in the 400 nm range.

Table 4: Effect of Substituents on the Spectral Properties of p-Nitroaniline (pNA)

This table summarizes the general impact of electron-donating and electron-withdrawing groups on the key spectral properties of the p-nitroaniline chromophore, based on established principles of physical organic chemistry. researchgate.netnih.gov

Substituent TypeExample GroupEffect on Electron DensityEffect on HOMO-LUMO GapResulting Spectral Shift (λmax)Common Name for Shift
Electron-Donating-OH, -OCH₃, -NH₂IncreasesDecreasesShift to longer wavelengthBathochromic (Redshift)
Unsubstituted (Reference)-HN/AReference~405 nm (as free pNA)N/A
Electron-Withdrawing-CN, -COOH, -NO₂DecreasesIncreasesShift to shorter wavelengthHypsochromic (Blueshift)

Advanced Research Applications and Methodologies Involving Tos Gly Dl Pro Dl Arg Pna.hcl

Use in Assaying Protease Inhibitor Potency and Mechanisms

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is instrumental in the kinetic analysis of protease inhibitors, enabling researchers to determine their potency and understand their mechanism of action. The assay typically involves measuring the rate of pNA release from the substrate by a target protease in the presence and absence of a potential inhibitor.

The potency of an inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the protease activity by 50%. To determine the IC50, a fixed concentration of the protease and the chromogenic substrate are incubated with varying concentrations of the inhibitor. The rate of substrate hydrolysis is then measured, and the percentage of inhibition is plotted against the inhibitor concentration.

For a more in-depth understanding of the inhibitor's mechanism, the inhibition constant (Ki) is determined. This involves measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. By analyzing the data using graphical methods, such as a Lineweaver-Burk plot, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the Ki value can be elucidated. For instance, in a study of trypsin-like proteases, the Ki values for various inhibitors were determined using a similar chromogenic substrate, revealing the competitive nature of the inhibition for compounds like benzamidine (B55565) and soybean trypsin inhibitor (SBTI). scielo.br

Table 1: Representative Kinetic Data for Protease Inhibition This table presents illustrative data on the types of kinetic parameters obtained in protease inhibitor studies. The specific values are derived from studies using similar substrates and inhibitors and serve as examples of the data that can be generated using this compound.

InhibitorTarget ProteaseInhibition TypeKi Value
BenzamidineTrypsin-like ProteaseCompetitive11.2 µM
Soybean Trypsin Inhibitor (SBTI)Trypsin-like ProteaseCompetitive1.4 nM
AprotininTrypsinCompetitive~1 nM

Integration into Artificial Zymogen Systems and Protein-Polymer Hybrid Studies

A fascinating application of this compound is in the development and characterization of artificial zymogens. Zymogens are inactive precursors of proteases that require proteolytic cleavage to become active. Researchers have engineered artificial zymogens using protein-polymer hybrids to mimic this biological control mechanism.

In a notable study, pro-trypsin (pro-TR) and pro-chymotrypsin (pro-CT) hybrids were synthesized by modifying the surfaces of these proteases with cleavable peptide inhibitors. acs.orgnih.govnih.gov The enzymatic activity of these artificial zymogens was assessed using chromogenic substrates, including N-Tosyl-l-Gly-l-Pro-l-Arg-p-nitroanilide for the pro-TR hybrid. acs.orgnih.gov The rate of hydrolysis of this substrate was monitored by measuring the increase in absorbance at 412 nm. acs.orgnih.gov

The study demonstrated a significant reduction in the catalytic efficiency of the pro-TR hybrid compared to the native enzyme. nih.gov Upon treatment with a trigger protease (chymotrypsin), the inhibitory peptide was cleaved, leading to a restoration of enzymatic activity. acs.orgnih.gov The use of this compound was crucial in quantifying the Michaelis-Menten parameters (Km and kcat) of both the inactive and activated forms of the artificial zymogen, thereby validating the successful engineering of a controlled enzyme activation system. acs.org

Table 2: Michaelis-Menten Parameters for a Pro-Trypsin Hybrid Activated by Chymotrypsin Data adapted from a study on artificial zymogens using a closely related substrate, N-Tosyl-l-Gly-l-Pro-l-Arg-p-nitroanilide. acs.org

Enzyme FormKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Pro-Trypsin Hybrid (Inactive)--Reduced by 70%
Activated Trypsin Hybrid--1.5-fold increase

Application in Investigating Proteolytic Processes within Complex Biological Systems

Determining protease activity in complex biological samples such as cell lysates, tissue homogenates, or plasma is challenging due to the presence of multiple proteases and endogenous inhibitors. Chromogenic substrates like this compound can be employed to measure the activity of specific proteases in these mixtures, often in conjunction with specific inhibitors to dissect the contribution of different enzymes.

For instance, a similar substrate, N-CBZ-Gly-Pro-Arg-pNA, has been used to measure trypsin activity in pancreatic tissue homogenates. researchgate.net The general principle involves incubating the biological sample with the substrate and monitoring the release of p-nitroaniline over time. researchgate.net This allows for the quantification of the total activity of proteases capable of cleaving the substrate within the sample. To identify the specific proteases responsible for the observed activity, a panel of protease inhibitors can be used. By observing the reduction in substrate hydrolysis in the presence of a specific inhibitor, the contribution of the targeted protease can be estimated.

The measurement of proteolytic activity in plasma or serum is another area where such substrates are valuable. Several proteases with arginine specificity can be assayed using chromogenic substrates, with the rate of p-nitroaniline release being proportional to the enzymatic activity. coachrom.com Serial dilutions of the sample are often necessary to ensure the linearity of the assay. coachrom.com

Table 3: General Protocol for Measuring Protease Activity in a Biological Sample This table outlines a generalized procedure for using a chromogenic substrate like this compound to measure protease activity in a complex biological sample.

StepProcedurePurpose
1Prepare the biological sample (e.g., cell lysate, tissue homogenate, plasma).To obtain a source of proteases for analysis.
2Incubate the sample with a specific protease inhibitor (optional).To identify the contribution of a specific protease to the total activity.
3Add the chromogenic substrate (this compound) to the sample.To initiate the enzymatic reaction.
4Monitor the increase in absorbance at 405 nm over time.To measure the rate of p-nitroaniline release, which is proportional to protease activity.
5Calculate the enzymatic activity based on the rate of absorbance change.To quantify the amount of active protease in the sample.

Characterization of Novel Proteases and their Amidolytic Activities

When a new protease is discovered, a crucial step in its characterization is to determine its substrate specificity and kinetic parameters. This compound, with its specific peptide sequence, is an excellent tool for probing the amidolytic activity of newly identified trypsin-like serine proteases.

The characterization process typically begins by incubating the purified novel protease with a panel of chromogenic substrates, including this compound, to see which substrates are efficiently hydrolyzed. If the new protease cleaves this substrate, it indicates a preference for an arginine residue at the P1 position of its substrate.

Once a suitable substrate is identified, detailed kinetic studies are performed to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

For example, in the characterization of a novel serine protease from the mushroom Pholiota nameko, researchers determined its kinetic parameters using casein as a substrate, finding a Km of 5.64 mg/mL and a Vmax of 0.98 µmol/min/mL. nih.gov While this study used a different substrate, the methodology for determining these fundamental kinetic constants is directly applicable when using this compound for a newly discovered trypsin-like protease. Similarly, an automated assay for the Achromobacter lyticus protease was developed using the related substrate Tos-Gly-Pro-Lys-pNA. sigmaaldrich.comrsc.org

Table 4: Illustrative Kinetic Parameters for a Novel Protease This table provides an example of the kinetic data that would be generated during the characterization of a novel protease using a chromogenic substrate. The values are hypothetical and serve to illustrate the key parameters measured.

Kinetic ParameterDescriptionExample Value
KmMichaelis-Menten constant; indicates substrate affinity.10 µM
kcatCatalytic rate constant; indicates turnover number.100 s⁻¹
kcat/KmCatalytic efficiency of the enzyme.1 x 10⁷ M⁻¹s⁻¹

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Chromogenic Substrates with Enhanced Properties

The unique stereochemistry of Tos-Gly-DL-Pro-DL-Arg-pNA.HCl, containing a racemic mixture of proline and arginine, offers a foundational scaffold for the design of next-generation chromogenic substrates with tailored properties. Future research in this area is likely to focus on several key aspects to enhance its utility.

One primary direction is the synthesis of substrates with improved selectivity and sensitivity towards specific proteases. The current substrate, with its DL-proline and DL-arginine residues, may interact differently with the active sites of various enzymes compared to its pure L-enantiomer counterparts. By systematically synthesizing diastereomers (e.g., L-Pro-D-Arg, D-Pro-L-Arg) and evaluating their kinetic parameters (Km and kcat) against a panel of proteases, researchers can identify configurations that exhibit higher specificity for a particular enzyme. This approach could lead to the development of highly selective substrates for diagnostic assays, minimizing cross-reactivity with other proteases present in complex biological samples.

Furthermore, the introduction of D-amino acids is known to confer resistance to proteolytic degradation by common proteases. mdpi.comnih.gov This inherent stability is a significant advantage, particularly for in vivo or long-term monitoring applications. Future designs could explore the incorporation of other non-natural or D-amino acids at different positions within the peptide sequence to further enhance this stability without compromising its activity as a substrate for the target enzyme.

Another avenue for enhancement lies in the modification of the chromophore itself. While p-nitroaniline (pNA) is a widely used and effective chromophore, next-generation substrates could incorporate alternative chromogenic or fluorogenic moieties. These could offer improved molar extinction coefficients, different absorption maxima to avoid interference from biological samples, or the ability to be detected with higher sensitivity using fluorescence-based methods. The development of substrates with different colored products would also enable multiplexed assays, where the activities of several enzymes can be monitored simultaneously.

The table below summarizes potential modifications for next-generation substrates based on the this compound scaffold.

Modification StrategyDesired OutcomePotential Impact
Stereochemical Variation Increased enzyme selectivityDevelopment of highly specific diagnostic tools.
Incorporation of D-Amino Acids Enhanced proteolytic stabilitySuitability for in vivo and long-term monitoring.
Alternative Chromophores Improved sensitivity and multiplexingMore robust and versatile enzyme assays.
Peptide Backbone Modification Altered binding affinity and kineticsFine-tuning of substrate performance for specific applications.

Computational Modeling and Simulation of this compound Enzyme Dynamics

Computational modeling and molecular dynamics (MD) simulations are powerful tools to elucidate the intricate interactions between a substrate and its target enzyme at an atomic level. For a unique substrate like this compound, these in silico approaches can provide invaluable insights into the structural and dynamic basis of its activity and specificity.

Future research will likely employ MD simulations to model the binding of the different stereoisomers of this compound to the active sites of various proteases. These simulations can reveal the preferred binding poses, the key amino acid residues involved in the interaction, and the conformational changes that occur in both the substrate and the enzyme upon binding. Understanding how the D-proline and D-arginine residues influence the peptide's conformation and its fit within the enzyme's active site is crucial for explaining its kinetic properties. Such simulations can help rationalize experimentally observed differences in enzyme specificity and can guide the design of more potent and selective substrates. nih.govnih.govresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) methods can be utilized to model the enzymatic reaction mechanism itself. These hybrid methods allow for a high-level quantum mechanical description of the bond-breaking and bond-forming events in the active site, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. By applying QM/MM simulations to the hydrolysis of this compound, researchers can calculate the activation energies for the different stereoisomers and gain a deeper understanding of the catalytic process.

The data generated from these computational studies can be used to build predictive models for substrate-enzyme interactions. Machine learning algorithms, trained on datasets of known protease substrates and their kinetic parameters, could be developed to predict the susceptibility of novel peptide sequences, including those containing D-amino acids, to cleavage by specific proteases. This would significantly accelerate the discovery and optimization of new chromogenic substrates.

Potential for Integration into Advanced Biosensor Technologies

The inherent properties of this compound, particularly its potential for enhanced stability due to the presence of D-amino acids, make it an attractive candidate for integration into advanced biosensor technologies. acs.org Biosensors offer the advantages of rapid, real-time, and often point-of-care detection of target analytes, and a robust chromogenic substrate is a key component for many enzyme-based biosensing platforms.

One promising area is the development of paper-based or microfluidic biosensors for the detection of protease activity. In such devices, this compound and a specific protease could be immobilized on a solid support. The introduction of a sample containing an activator or inhibitor of the enzyme would lead to a change in the rate of color development, which can be quantified using a simple colorimetric reader or even a smartphone camera. The enhanced stability of a D-amino acid-containing substrate would be particularly beneficial in these formats, ensuring a longer shelf-life and more reliable performance of the biosensor.

Electrochemical biosensors represent another important avenue. The substrate could be immobilized on an electrode surface, and the enzymatic cleavage of the p-nitroaniline group could be detected as a change in the electrochemical signal. The presence of D-amino acids could contribute to a more stable and robust sensor surface, resistant to non-specific protein adsorption and degradation. acs.orgmdpi.com

Furthermore, the development of activatable optical probes based on the this compound scaffold could be explored for in vivo imaging of protease activity. By attaching a fluorophore and a quencher to the peptide, the substrate would remain non-fluorescent until cleaved by the target enzyme, at which point a fluorescent signal would be generated. The increased resistance to non-specific proteolytic cleavage conferred by the D-amino acids would be critical for the successful application of such probes in a complex biological environment.

Exploration of its Utility in Systems Biology and Proteomics Approaches

In the era of systems biology and proteomics, there is a growing need for tools that can provide a global and dynamic view of cellular processes. While traditional proteomics methods focus on identifying and quantifying proteins, there is an increasing interest in measuring protein activity, particularly for enzymes like proteases, which play crucial roles in cellular signaling and regulation.

The unique specificity profile of this compound, arising from its mixed stereochemistry, could be exploited in activity-based proteomics. By developing a library of substrates with varying stereochemistries and chromophores based on this scaffold, it may be possible to generate unique "fingerprints" of protease activity for different cell types or disease states. This approach, where the pattern of substrate cleavage provides a signature of the underlying enzymatic activities, could be a powerful tool for systems-level analysis.

The incorporation of non-standard amino acids, including D-amino acids, is a growing area of interest in proteomics. nih.gov While the focus has been on their incorporation into proteins, the use of substrates containing D-amino acids to probe enzymatic activity in complex proteomes is a novel and underexplored area. The resistance of D-amino acid-containing peptides to degradation by many common proteases could allow for the selective measurement of enzymes that can process these non-standard substrates. This could lead to the discovery of new enzymatic activities or the characterization of known enzymes with previously unappreciated substrate specificities.

Furthermore, in the context of systems biology, understanding the metabolic fate and impact of D-amino acids is an emerging field. frontiersin.orgyoutube.com While this compound is a synthetic molecule, its interaction with cellular systems could provide insights into how cells handle peptides containing D-amino acids. This could be relevant for understanding the biological roles of naturally occurring D-amino acids and their potential as biomarkers for various diseases. chromatographyonline.com

The table below outlines the potential applications of this compound and its derivatives in these advanced research fields.

Research AreaApplicationPotential Insights
Activity-Based Proteomics Generation of protease activity "fingerprints"Systems-level view of protease dysregulation in disease.
Discovery of Novel Enzyme Activities Probing for enzymes that process D-amino acid containing substratesIdentification of new therapeutic targets and diagnostic markers.
Systems Biology of D-Amino Acids Investigating cellular responses to D-amino acid containing peptidesUnderstanding the metabolism and signaling roles of D-amino acids.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of Tos-Gly-DL-Pro-DL-Arg-pNA.HCl in synthetic batches?

  • Methodological Answer : Utilize reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile (ACN) and trifluoroacetic acid (TFA) (0.1% v/v). Retention time comparisons against a certified reference standard are critical. Cross-validate purity results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Q. How should researchers design experiments to confirm the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity conditions (e.g., 60% RH). Monitor degradation over time using UV-Vis spectroscopy (for p-nitroaniline release) and HPLC. Include triplicate samples and statistical analysis (e.g., standard deviation) to ensure reproducibility .

Q. What synthesis routes are commonly employed for this compound, and how can side products be minimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is typical. Optimize coupling efficiency by adjusting reaction time, temperature, and activating agents (e.g., HBTU/HOBt). Monitor side products (e.g., truncated peptides) via LC-MS and implement orthogonal purification strategies, such as preparative HPLC with ion-pairing reagents .

Advanced Research Questions

Q. How should researchers address discrepancies in kinetic data obtained from this compound across different enzyme assay conditions?

  • Methodological Answer : Systematically evaluate variables such as buffer composition (e.g., ionic strength, pH), temperature, and enzyme-to-substrate ratios. Use statistical tools (e.g., ANOVA) to identify significant outliers. Replicate experiments under standardized protocols adhering to NIH guidelines for experimental rigor . If contradictions persist, validate results with alternative substrates or orthogonal techniques like fluorescence-based assays .

Q. What strategies are effective for optimizing this compound’s utility in high-throughput screening (HTS) of protease inhibitors?

  • Methodological Answer : Implement a microplate reader setup with continuous kinetic monitoring at 405 nm (p-nitroaniline absorbance). Pre-incubate inhibitors with the enzyme to ensure equilibrium before substrate addition. Normalize data against negative controls (no enzyme) and positive controls (known inhibitors). Use Z’-factor analysis to validate assay robustness and minimize false positives .

Q. How can researchers ensure reproducibility of this compound-based assays across laboratories?

  • Methodological Answer : Adopt a standardized protocol detailing reagent sources, equipment calibration (e.g., spectrophotometer wavelength accuracy), and data normalization methods. Share raw datasets and metadata via repositories like Figshare or Zenodo. Cross-validate results with collaborative inter-laboratory studies, as emphasized in NIH preclinical reporting guidelines .

Q. What advanced techniques can resolve conflicting structural interpretations of this compound degradation products?

  • Methodological Answer : Combine tandem mass spectrometry (MS/MS) for fragmentation patterns with 2D NMR (e.g., COSY, HSQC) to assign stereochemistry. Compare experimental data with computational simulations (e.g., density functional theory for NMR chemical shifts). Publish supplementary materials with full spectral datasets to enable peer validation .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response curves generated using this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R². Include replicate experiments (n ≥ 3) and disclose outlier exclusion criteria in supplementary materials .

Q. What metadata is critical to include when publishing studies involving this compound?

  • Methodological Answer : Document batch-specific details (e.g., synthesis date, purity, storage conditions), instrument calibration records, and software versions used for data analysis. Follow the NIH preclinical checklist for comprehensive reporting, including raw data files and statistical code .

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